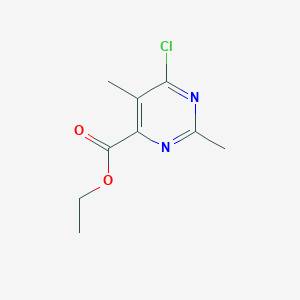

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJNNQORFKVGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate, a key intermediate in the development of various biologically active molecules. The document is intended for an audience of researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. We will delve into a validated, multi-step synthesis, elucidating the mechanistic underpinnings of each transformation and providing detailed experimental protocols. The synthesis initiates from readily available starting materials and proceeds through the formation of a key pyrimidine intermediate, followed by a targeted chlorination to yield the final product. This guide emphasizes experimental causality, protocol integrity, and is grounded in authoritative scientific references.

Introduction: Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds. Its prevalence is due to its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, with enzymes and receptors. Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the chloro, methyl, and ethyl carboxylate groups provides multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide will focus on a robust and reproducible synthesis pathway, breaking down each stage from starting materials to the final product. We will explore the "why" behind each experimental choice, ensuring a deep understanding of the chemical transformations involved.

Overview of the Synthetic Pathway

The synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is most effectively achieved through a two-step process commencing with the construction of the pyrimidine ring, followed by a chlorination step. This approach allows for the efficient assembly of the core structure and the late-stage introduction of the reactive chloro group.

Caption: Overall synthetic route to Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate.

Step 1: Synthesis of Ethyl 2,5-dimethyl-6-hydroxypyrimidine-4-carboxylate

The initial and pivotal step in this synthesis is the construction of the pyrimidine core. This is achieved through a condensation reaction between an amidine and a β-dicarbonyl compound. For our target molecule, we will utilize ethyl acetimidate hydrochloride and diethyl 2-methylmalonate. The reaction proceeds via a variation of the classical pyrimidine synthesis.

Mechanistic Insights

The reaction is initiated by the in-situ formation of ethyl acetimidate from its hydrochloride salt. The more acidic α-proton of diethyl 2-methylmalonate is abstracted by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the ethyl acetimidate. A series of intramolecular condensation and dehydration steps ensue, leading to the formation of the stable, aromatic pyrimidine ring.

Caption: Simplified workflow of the pyrimidine ring formation.

Experimental Protocol

Materials:

-

Diethyl 2-methylmalonate[1]

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 2-methylmalonate dropwise at room temperature.

-

Stir the resulting solution for 30 minutes to ensure complete enolate formation.

-

Add ethyl acetimidate hydrochloride in one portion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold ethanol and then diethyl ether.

-

The crude product can be recrystallized from ethanol to afford pure Ethyl 2,5-dimethyl-6-hydroxypyrimidine-4-carboxylate as a white solid.[4]

Data Summary

| Reactant | Molar Equivalent |

| Diethyl 2-methylmalonate | 1.0 |

| Ethyl acetimidate hydrochloride | 1.1 |

| Sodium ethoxide | 2.2 |

Expected Yield: 75-85% Appearance: White crystalline solid

Step 2: Chlorination of Ethyl 2,5-dimethyl-6-hydroxypyrimidine-4-carboxylate

The final step in the synthesis is the conversion of the hydroxyl group at the 6-position of the pyrimidine ring to a chloro group. This is a crucial transformation as the chlorine atom serves as a good leaving group for subsequent nucleophilic substitution reactions, making the final product a versatile intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination of a hydroxypyrimidine.

Mechanistic Insights

The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of HCl and dichlorophosphate to form a reactive intermediate. A chloride ion then acts as a nucleophile, attacking the 6-position of the pyrimidine ring and displacing the oxygen-containing group, which is now a good leaving group.

Experimental Protocol

Materials:

-

Ethyl 2,5-dimethyl-6-hydroxypyrimidine-4-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst and acid scavenger)

-

Toluene (anhydrous)

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

In a fume hood, suspend Ethyl 2,5-dimethyl-6-hydroxypyrimidine-4-carboxylate in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a catalytic amount of N,N-dimethylaniline to the suspension.

-

Heat the mixture to 80 °C.

-

Add phosphorus oxychloride dropwise from the dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (around 110 °C) and maintain for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate as a solid.

Data Summary

| Reactant | Molar Equivalent |

| Ethyl 2,5-dimethyl-6-hydroxypyrimidine-4-carboxylate | 1.0 |

| Phosphorus oxychloride | 3.0 - 5.0 |

| N,N-Dimethylaniline | 0.1 - 0.2 |

Expected Yield: 60-75% Appearance: Off-white to pale yellow solid

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate. By understanding the underlying mechanisms and adhering to the outlined protocols, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The self-validating nature of the described protocols, combined with the provided mechanistic insights, ensures a high degree of reproducibility and success.

References

- PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-methylmalonate.

- PrepChem. (n.d.). Synthesis of Ethyl N-acetylacetimidate.

- American Chemical Society. (2022, January 25). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride.

- Guidechem. (n.d.). Ethyl acetimidate hydrochloride 2208-07-3 wiki.

- ChemicalBook. (n.d.). Ethyl acetimidate hydrochloride synthesis.

- Figshare. (2022, January 25).

- Sigma-Aldrich. (n.d.). Diethyl methylmalonate 99 609-08-5.

- ChemicalBook. (n.d.). Diethyl methylmalonate | 609-08-5.

- Wikipedia. (n.d.). Diethyl malonate.

- Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep.

- Benchchem. (n.d.). Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8.

- ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.

- ARKIVOC. (2003).

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

- Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.

- PubChem. (n.d.). 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester.

- J&K Scientific LLC. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | 1232059-52-7.

- ResearchGate. (2016, January 11). (PDF) Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate.

- Chem-Impex. (n.d.). Ethyl 6-hydroxypyrimidine-4-carboxylate.

- PubChem. (n.d.). Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate.

- MDPI. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)

- ChemScene. (n.d.). 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.

- Thermo Fisher Scientific. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate, 98% 1 g | Buy Online.

- PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Sources

- 1. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester | C9H12N2O3 | CID 135453694 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This structural motif is a cornerstone in medicinal chemistry, with pyrimidine derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

Molecular Structure and Physicochemical Properties

While a definitive CAS number for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is not cataloged, its structure can be confidently inferred from its IUPAC name. The core of the molecule is a pyrimidine ring, substituted at positions 2 and 5 with methyl groups, at position 6 with a chlorine atom, and at position 4 with an ethyl carboxylate group.

Table 1: Predicted Physicochemical Properties of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

| Property | Predicted Value |

| Molecular Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| SMILES | CCOC(=O)c1c(C)nc(C)nc1Cl |

The presence of the chloro group at the 6-position is particularly significant, as it provides a reactive handle for further synthetic modifications, such as nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

Proposed Synthetic Pathway

The synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate can be approached through a multi-step sequence, culminating in the construction and subsequent chlorination of the pyrimidine ring. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of Ethyl 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylate

-

Reaction Setup: To a solution of ethyl 2-methylacetoacetate (1.0 eq) and acetamidine hydrochloride (1.1 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford Ethyl 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylate.

Experimental Protocol: Chlorination to Yield Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylate (1.0 eq) to phosphorus oxychloride (POCl3) (5.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After completion, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is cooled to 0 °C and quenched by the slow addition of crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate. The use of a tertiary amine, such as N,N-diethylaniline, can be employed to scavenge the HCl generated during the reaction and potentially improve yields.[5]

Caption: Proposed two-step synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate.

Spectroscopic Characterization

The structural elucidation of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate would rely on a combination of spectroscopic techniques. Based on the analysis of similar pyrimidine derivatives, the following spectral data can be predicted.[6][7][8]

Table 2: Predicted Spectroscopic Data for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~4.4 (q, 2H, -OCH₂CH₃), ~2.7 (s, 3H, -CH₃ at C2), ~2.5 (s, 3H, -CH₃ at C5), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~162 (C4), ~160 (C6), ~158 (C2), ~115 (C5), ~62 (-OCH₂CH₃), ~25 (-CH₃ at C2), ~18 (-CH₃ at C5), ~14 (-OCH₂CH₃) |

| IR (cm⁻¹) | ~2980 (C-H stretch), ~1730 (C=O stretch, ester), ~1580, 1550 (C=N, C=C stretch, pyrimidine ring), ~800 (C-Cl stretch) |

| Mass Spec (EI) | m/z: 214 (M⁺), 216 (M+2⁺, chlorine isotope pattern) |

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrimidines are privileged scaffolds in drug discovery due to their ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The title compound, with its specific substitution pattern, presents several avenues for exploration by medicinal chemists.

The chloro group at the 6-position serves as a versatile synthetic handle for the introduction of a wide range of substituents through nucleophilic aromatic substitution. This allows for the rapid generation of compound libraries for high-throughput screening.

Caption: Potential for structure-activity relationship (SAR) exploration via modification of the C6-chloro group.

Given the prevalence of the pyrimidine core in oncology and infectious disease research, Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate represents a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a promising heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel drug candidates. While its definitive identification through a CAS number is pending, this guide has provided a comprehensive technical overview, including a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential applications in medicinal chemistry. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their pursuit of innovative therapeutics based on the pyrimidine scaffold.

References

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]

- Google Patents.

- Google Patents.

-

Googleapis.com. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. [Link]

- Google Patents. Preparation method for chloropyrimidine compound.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

PMC. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

CP Lab Safety. ethyl 6-chloropyrimidine-4-carboxylate, min 97%, 10 grams. [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

Taylor & Francis Online. Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

PMC. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

-

PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. researchtrend.net [researchtrend.net]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to generate and interpret a full spectroscopic profile. By analyzing the spectral characteristics of closely related pyrimidine analogues and applying fundamental spectroscopic theory, this guide offers a robust framework for the identification and structural elucidation of this molecule. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyrimidines.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds, including pharmaceuticals and agrochemicals. Their diverse pharmacological profiles have established them as privileged scaffolds in drug discovery. Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a multifunctionalized pyrimidine with potential as a key intermediate in the synthesis of more complex molecular architectures. Accurate structural verification of such compounds is paramount, and spectroscopic techniques are the primary tools for achieving this.

This guide presents a comprehensive, predicted spectroscopic dataset for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate, complete with detailed interpretations. The aim is to provide scientists with a reliable reference for confirming the synthesis of this target molecule and for identifying potential impurities. The principles discussed are broadly applicable to the characterization of other novel pyrimidine derivatives.

Molecular Structure and Predicted Spectroscopic Summary

The structure of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is presented below. The predicted spectroscopic data is summarized in the subsequent tables.

Caption: Molecular Structure of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.75 | Singlet (s) | 3H | 2-CH₃ |

| ~2.60 | Singlet (s) | 3H | 5-CH₃ |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (ester) |

| ~165 | C 2 |

| ~163 | C 6 |

| ~160 | C 4 |

| ~120 | C 5 |

| ~62 | -O-CH₂ -CH₃ |

| ~25 | 2-CH₃ |

| ~15 | 5-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1550 | Strong | C=N, C=C stretch (pyrimidine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 228/230 | High | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |

| 200/202 | Medium | [M - C₂H₄]⁺ |

| 183/185 | Medium | [M - OCH₂CH₃]⁺ |

| 155/157 | High | [M - COOCH₂CH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed fingerprint of the electronic environment of each nucleus.

¹H NMR Spectroscopy: Interpretation and Rationale

The predicted ¹H NMR spectrum is relatively simple, reflecting the symmetry and substituent patterns of the molecule.

-

Ethyl Ester Protons: The ethyl group of the carboxylate gives rise to two distinct signals. The methylene protons (-O-CH₂ -CH₃) are expected to appear as a quartet around 4.45 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. These protons are coupled to the three methyl protons, resulting in a quartet multiplicity. The methyl protons (-O-CH₂-CH₃ ) will appear as a triplet around 1.40 ppm, being coupled to the two methylene protons.

-

Pyrimidine Methyl Protons: The two methyl groups on the pyrimidine ring are in different chemical environments and are expected to be singlets as there are no adjacent protons to couple with. The methyl group at the 2-position (2-CH₃ ) is flanked by two nitrogen atoms, which are strongly electron-withdrawing. This will result in a more deshielded signal, predicted to be around 2.75 ppm. The methyl group at the 5-position (5-CH₃ ) is adjacent to a carbon and a chlorine-bearing carbon, leading to a slightly less deshielded environment, with a predicted chemical shift of around 2.60 ppm.

¹³C NMR Spectroscopy: Interpretation and Rationale

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon (C =O) is expected to be the most downfield signal, at approximately 168 ppm, which is characteristic for this functional group.

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are all quaternary and their chemical shifts are influenced by the attached substituents and heteroatoms. The carbons bonded to nitrogen and chlorine (C 2, C 6, and C 4) are expected to be significantly deshielded, appearing in the range of 160-165 ppm. The carbon at the 5-position (C 5), being less influenced by the electronegative atoms, is predicted to be more upfield, around 120 ppm.

-

Ethyl Ester and Methyl Carbons: The methylene carbon of the ethyl group (-O-CH₂ -CH₃) is predicted around 62 ppm due to the attached oxygen. The three methyl carbons (2-CH₃ , 5-CH₃ , and -O-CH₂-CH₃ ) are expected in the upfield region of the spectrum (14-25 ppm).

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpretation of the IR Spectrum

-

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and ethyl groups are expected to appear around 2980 cm⁻¹.

-

C=O Stretching: A strong and sharp absorption band around 1730 cm⁻¹ is predicted for the C=O stretching of the ester group. This is a highly characteristic band.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce strong absorptions in the region of 1550-1580 cm⁻¹.

-

C-O Stretching: The C-O single bond stretching of the ester group will likely result in a strong band around 1250 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibration is expected to be in the fingerprint region, with a strong band around 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 228. Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 230 with an intensity of approximately one-third of the [M]⁺ peak is a key diagnostic feature confirming the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the ring.[1]

-

Loss of Ethylene: A peak at m/z 200/202 could arise from a McLafferty-type rearrangement with the loss of ethylene (C₂H₄) from the ethyl ester group.

-

Loss of Ethoxy Radical: Cleavage of the C-O bond of the ester could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 183/185.

-

Loss of the Ester Group: A significant fragment at m/z 155/157 would correspond to the loss of the entire ethyl carboxylate radical (•COOCH₂CH₃).

-

Caption: Predicted major fragmentation pathways for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Acquisition: Acquire the mass spectrum and identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with established experimental protocols, offers a valuable resource for researchers in the field. The interpretations are grounded in fundamental spectroscopic principles and comparisons with related structures, providing a high degree of confidence in the predicted data. This guide should facilitate the unambiguous identification and structural verification of this important synthetic intermediate.

References

- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.

- Jain, K. S., et al. (2010). Recent advances in the chemistry and biology of pyrimidines. Bioorganic & Medicinal Chemistry, 18(14), 4977-4999.

Sources

Unraveling the Enigmatic Mechanism: A Technical Guide to the Action of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the putative mechanism of action for the emerging class of compounds, Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate derivatives. As a Senior Application Scientist, my objective is to synthesize the current understanding of structurally related pyrimidine analogs to construct a scientifically-grounded hypothesis for the biological activity of this specific chemical series. We will explore the likely molecular targets, the rationale behind this postulation, and the experimental avenues required for its validation.

The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a multitude of non-covalent interactions, coupled with the synthetic tractability to introduce a wide array of functional groups, has cemented its importance in the pursuit of novel therapeutic agents. Derivatives of pyrimidine are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Deconstructing the Title Compound: Structural Clues to a Mechanistic Hypothesis

The structure of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate itself provides critical insights into its potential biological function. The key functionalities are:

-

The Pyrimidine Core : As mentioned, this heterocyclic system is a well-established pharmacophore.

-

The 6-Chloro Substituent : Halogen atoms, particularly chlorine, are known to enhance the lipophilicity of a molecule, potentially improving membrane permeability. Furthermore, the chloro-substituent can act as a leaving group in covalent interactions with biological targets.[3]

-

The 2,5-Dimethyl Groups : These methyl groups can influence the molecule's conformation and provide hydrophobic interactions within a binding pocket.

-

The 4-Ethyl Carboxylate Group : This ester group can participate in hydrogen bonding and may be positioned to interact with key residues in an active site. The corresponding carboxamide is known to be crucial for hinge-binding in some kinase inhibitors.[4]

A Putative Mechanism of Action: Kinase Inhibition

Based on extensive evidence from structurally related compounds, the most probable mechanism of action for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate derivatives is the inhibition of protein kinases . Several lines of evidence support this hypothesis:

-

Chloropyrimidines as Covalent Kinase Inhibitors : A novel series of chloropyrimidines has been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1). The proposed mechanism involves an SNAr reaction between the 2,5-dichloropyrimidine and a cysteine residue (Cys440) in the kinase.[3] This highlights the potential for the 6-chloro group in our title compound to engage in similar covalent or pseudo-covalent interactions.

-

Pyrimidine Carboxamides as Hinge Binders : The carboxamide moiety at the 5-position of diaminopyrimidines has been shown to be essential for potent inhibition of Hematopoietic Progenitor Kinase 1 (HPK1). This group engages with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[4] While our title compound has an ethyl carboxylate at the 4-position, the potential for similar interactions with the kinase hinge cannot be discounted.

-

Broad Kinase Inhibitory Activity of Pyrimidine Derivatives : Numerous pyrimidine derivatives have been reported as inhibitors of a wide range of kinases, including Sky kinase, Protein Kinase C theta (PKCθ), and Microtubule Affinity-Regulating Kinase 4 (MARK4).[5][6][7] This general promiscuity of the pyrimidine scaffold for kinase active sites further supports our hypothesis.

-

Anticancer and Antimicrobial Potential : Structurally similar compounds, such as Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, have shown potential anticancer and antimicrobial activities.[1] These biological effects are often mediated through the inhibition of critical kinases in cancer cell proliferation or microbial survival.

A closely related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine, has demonstrated potential as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), alongside anticancer and antimicrobial activities.[2] This suggests that while kinase inhibition is a primary hypothesis, other enzyme inhibitory mechanisms should also be considered.

Proposed Signaling Pathway: Inhibition of a Pro-Survival Kinase

The following diagram illustrates the hypothesized mechanism of action, where the Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate derivative acts as an ATP-competitive inhibitor of a pro-survival kinase, leading to the induction of apoptosis in cancer cells.

Caption: Proposed mechanism of kinase inhibition.

Experimental Validation: A Roadmap to Elucidating the Mechanism of Action

To rigorously test our hypothesis, a systematic experimental workflow is proposed. This self-validating system is designed to provide unequivocal evidence for the mechanism of action.

Step 1: Broad Kinase Screening

The initial step involves screening the Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate derivatives against a broad panel of kinases. This will identify the primary kinase target(s) and provide a preliminary assessment of selectivity.

Protocol:

-

Prepare stock solutions of the test compounds in DMSO.

-

Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

-

Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential hits (e.g., >50% inhibition).

-

For promising hits, determine the IC50 values through dose-response studies.

Step 2: In Vitro Enzymatic Assays

Once a primary kinase target is identified, detailed enzymatic assays are required to characterize the inhibitory activity.

Protocol:

-

Express and purify the recombinant target kinase.

-

Perform kinetic studies to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) by varying the concentrations of both the inhibitor and the substrate (ATP and peptide substrate).

-

For suspected covalent inhibitors, conduct wash-out experiments and mass spectrometry analysis of the inhibitor-treated kinase to confirm covalent bond formation.

Step 3: Cellular Assays

The next crucial step is to determine if the observed enzymatic inhibition translates into a biological effect in a cellular context.

Protocol:

-

Select cell lines that are known to be dependent on the target kinase for survival or proliferation.

-

Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic effects of the compounds.

-

Conduct Western blot analysis to assess the phosphorylation status of downstream substrates of the target kinase, providing evidence of target engagement in cells.

-

Perform cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) to elucidate the mechanism of cell death.

Experimental Workflow Diagram

Caption: Experimental workflow for mechanism validation.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of some related pyrimidine derivatives, providing a benchmark for the potential potency of the title compound series.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,5-Dichloropyrimidine derivative | MSK1 CTKD | 200 | [3] |

| Diaminopyrimidine carboxamide | HPK1 | 0.16 | [4] |

| 2,4-diaminopyrimidine-5-carboxamide | Sky kinase | Potent inhibition reported | [5] |

| 4,6-Disubstituted pyrimidine | MARK4 | 7,520 | [6] |

| 2,4-diamino-5-cyanopyrimidine | PKCθ | Potent inhibition reported | [7] |

Conclusion and Future Directions

While the precise mechanism of action for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate derivatives remains to be definitively elucidated, the available evidence strongly suggests that these compounds are likely to function as kinase inhibitors. The proposed experimental workflow provides a clear and robust strategy for testing this hypothesis and identifying the specific molecular target(s). The insights gained from such studies will be invaluable for the future development of this promising class of molecules as potential therapeutic agents. Further derivatization to explore the structure-activity relationship, particularly at the 4- and 6-positions, is a logical next step in the optimization of this scaffold.

References

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J Med Chem. 2022;65(13):9134-9151. Available from: [Link]

-

PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. Available from: [Link]

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Med Chem Lett. 2021;12(4):572-580. Available from: [Link]

-

Structural, Spectroscopic, In Silico, And In Vitro Studies On 4-Amino-5-Chloro-2,6-Dimethylpyrimidine: A Potential Antimicrobial And Lung Cancer Drug. Journal of Molecular Structure. 2024;1308:138015. Available from: [Link]

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorg Med Chem Lett. 2005;15(15):3530-4. Available from: [Link]

-

(PDF) Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. 2024;12. Available from: [Link]

-

Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorg Med Chem. 2019;27(5):790-799. Available from: [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. 2023;28(14):5486. Available from: [Link]

-

Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. 2014;19(9):13946-69. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. veterinaria.org [veterinaria.org]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 7. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profiling of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate, a key heterocyclic building block. We will explore the theoretical underpinnings of solubility, present a rigorous, self-validating experimental protocol for equilibrium solubility determination, and discuss the interpretation of solubility data across a spectrum of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible solubility assessment for this and similar compounds.

Introduction: The Critical Role of Solubility

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. As a solid at room temperature, understanding its interaction with various solvents is paramount for its practical application. Key processes that are critically dependent on solubility data include:

-

Synthetic Chemistry: The choice of solvent directly impacts reaction rates, yield, and impurity profiles. A solvent in which reactants are highly soluble can facilitate a homogeneous reaction environment, leading to more efficient synthesis.

-

Purification: Techniques like recrystallization are fundamentally reliant on differential solubility. A successful recrystallization requires a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature, allowing for the selective crystallization of the pure substance.[1][2]

-

Analytical Characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and other common analytical techniques require the dissolution of the analyte in a suitable mobile phase or solvent.

-

Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), solubility in aqueous and organic media is a primary determinant of bioavailability and dictates the formulation strategy.

This guide provides the foundational knowledge and practical steps to systematically characterize the solubility of this pyrimidine intermediate.

Predicted Physicochemical Properties

While specific experimental data for the title compound is not widely published, we can infer its likely properties based on its structure and data from close analogs.

-

Molecular Structure: The molecule contains a moderately polar pyrimidine core, a chloro substituent, two methyl groups, and an ethyl carboxylate group. The ester and chloro groups provide polar regions, while the methyl groups and the overall heterocyclic structure contribute to its nonpolar character. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

-

Physical State: Expected to be a white to off-white crystalline solid at standard conditions.[3]

-

Polarity: The combination of polar (ester, chloro, nitrogen atoms) and nonpolar (methyl, ethyl groups) functionalities suggests the molecule is of intermediate polarity. This predicts poor solubility in highly polar solvents like water and better solubility in solvents of moderate polarity such as ethyl acetate or dichloromethane.

Theoretical Principles: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2]

-

Polar Solvents: Polar solvents, such as water or ethanol, have significant dipole moments and often engage in hydrogen bonding. They are most effective at dissolving polar solutes.

-

Nonpolar Solvents: Nonpolar solvents, like hexane or toluene, have weak intermolecular forces (van der Waals forces) and are best for dissolving nonpolar solutes.

-

Intermediate Polarity: Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate, with its mixed characteristics, is expected to exhibit highest solubility in solvents that can engage in both dipole-dipole interactions and accommodate its nonpolar regions. The ester group's carbonyl oxygen and the pyrimidine nitrogens can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents, though this effect may be limited.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible data, a standardized methodology is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it measures the thermodynamic endpoint of the dissolution process.[4][5]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that true equilibrium is achieved and accurately measured. The causality behind each step is critical for ensuring the trustworthiness of the results.

Materials and Equipment:

-

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate (purity >95%)

-

Selected solvents (HPLC grade or equivalent) spanning a range of polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)

-

Validated quantitative analytical method (e.g., HPLC-UV)

Experimental Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate to a vial containing a known volume of the test solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. Prepare each solvent condition in triplicate to assess variability.[6]

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[4] Allow the system to equilibrate for a sufficient period. A preliminary study should determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[4][7]

-

Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced. Centrifugation at high speed is the preferred first step to pellet the bulk of the solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter that has been validated for low compound binding. The first few drops of the filtrate should be discarded to saturate any binding sites on the filter membrane.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of a validated analytical method, such as HPLC-UV.

-

Calculation: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Report the mean and standard deviation for the triplicate measurements.

Illustrative Results and Discussion

While specific experimental data is unavailable, the following table presents a set of illustrative solubility data for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate at 25°C, based on chemical principles.

Table 1: Illustrative Solubility of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

| Solvent Category | Solvent | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) |

| Nonpolar | n-Hexane | 1.9 | < 0.1 |

| Toluene | 2.4 | ~ 15 | |

| Polar Aprotic | Ethyl Acetate | 6.0 | ~ 75 |

| Acetone | 21 | ~ 120 | |

| Dichloromethane | 9.1 | > 200 | |

| Polar Protic | Ethanol | 25 | ~ 40 |

| Methanol | 33 | ~ 25 | |

| Water | 80 | < 0.01 |

Analysis of Solubility Trends

The illustrative data showcases a clear trend that aligns with theoretical principles.

-

High Solubility in Dichloromethane (DCM) and Acetone: DCM is an excellent solvent for moderately polar compounds. Its ability to engage in dipole-dipole interactions without the competing hydrogen-bonding network of protic solvents allows it to effectively solvate the pyrimidine derivative. Acetone, being a polar aprotic solvent, also demonstrates high solvating power.

-

Moderate Solubility in Esters and Alcohols: Ethyl acetate, with its ester functionality similar to the solute, shows good solubility. Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors. While they can interact with the solute's polar groups, their own strong hydrogen-bonding network (solvent-solvent interactions) must be overcome, resulting in moderate, rather than maximal, solubility.

-

Low Solubility in Nonpolar and Highly Polar Solvents: The compound is practically insoluble in n-hexane, a purely nonpolar solvent, because the energy required to break the solute's crystal lattice is not compensated by weak van der Waals interactions. Conversely, it is virtually insoluble in water. The energy cost of disrupting water's extensive hydrogen-bonding network to accommodate a largely non-polar molecule is too high, making dissolution unfavorable.

The relationship between solvent polarity (represented by the dielectric constant) and solubility is not linear but follows a general trend, as visualized below.

Caption: Relationship between solvent type and expected relative solubility.

Conclusion and Practical Implications

The solubility profile of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a critical dataset for its effective use in research and development. This guide outlines a robust, first-principles approach to determining this profile experimentally using the gold-standard shake-flask method. The illustrative data predicts that the compound will exhibit maximum solubility in moderately polar aprotic solvents like dichloromethane and acetone, and poor solubility in the extremes of nonpolar (hexane) and highly polar protic (water) solvents. This information is directly applicable to selecting appropriate solvent systems for chemical synthesis, designing efficient crystallization-based purification protocols, and preparing samples for analytical characterization. Adherence to the detailed experimental methodology presented herein will ensure the generation of high-quality, reliable, and reproducible solubility data.

References

-

LookChem. Cas 5909-24-0, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Available at: [Link]

-

University of Strasbourg. Guide for crystallization. Available at: [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 3.3: Choice of Solvent. (2022-04-07). Available at: [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Available at: [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2014). Available at: [Link]

-

Quora. How to choose a solvent for crystallization of an organic compound. (2018-11-13). Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Baka, E. [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. (2011). Available at: [Link]

-

S. Hiray, et al. Harmonization of equilibrium solubility measurement protocol for poorly water-soluble drugs. (2023). Available at: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018-07-02). Available at: [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. quora.com [quora.com]

- 3. lookchem.com [lookchem.com]

- 4. who.int [who.int]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways for obtaining Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate, a key intermediate in pharmaceutical research and development. The document delves into the selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols, grounded in established chemical principles.

Introduction

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a substituted pyrimidine derivative of significant interest in medicinal chemistry. Its structural features make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The strategic placement of the chloro, methyl, and carboxylate groups on the pyrimidine ring allows for diverse functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide focuses on the primary and most efficient synthetic route to this valuable compound, elucidating the chemical logic behind the chosen methodologies.

The Principal Synthetic Pathway: A Two-Step Approach

The most prevalent and scientifically sound method for the synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate involves a two-step process:

-

Formation of the Pyrimidine Core: Synthesis of the precursor, Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, through a condensation reaction.

-

Chlorination of the Pyrimidine Ring: Conversion of the hydroxypyrimidine intermediate to the final chlorinated product.

This approach is favored due to the ready availability of the starting materials and the generally high yields achievable in both steps.

Part 1: Synthesis of Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

The foundational step in this synthesis is the construction of the pyrimidine ring. This is typically achieved through the condensation of an amidine with a β-ketoester, a classic and reliable method for forming substituted pyrimidines.[1]

Starting Materials:

The key starting materials for this step are:

-

Acetamidine: Often used in the form of its hydrochloride salt for stability and ease of handling.

-

Diethyl 2-methyl-3-oxosuccinate: A β-ketoester that provides the carbon backbone for the pyrimidine ring.

Reaction Mechanism and Rationale:

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of acetamidine attacks one of the carbonyl groups of the diethyl 2-methyl-3-oxosuccinate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring. The use of a basic catalyst, such as sodium ethoxide, is crucial to deprotonate the acetamidine hydrochloride, generating the free amidine which is the active nucleophile. The base also facilitates the enolization of the β-ketoester, which can influence the reaction rate.

Diagram of the Synthetic Pathway for the Precursor

Caption: Synthetic route to the pyrimidine precursor.

Detailed Experimental Protocol:

Synthesis of Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be done with caution.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq.) and stir until it dissolves.

-

Addition of β-Ketoester: Slowly add diethyl 2-methyl-3-oxosuccinate (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of approximately 6-7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash it with cold ethanol and then with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate as a crystalline solid.

Part 2: Chlorination to Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

The second and final step is the conversion of the 6-hydroxy group (in its tautomeric keto form) of the pyrimidine precursor to a chloro group. This is a crucial transformation that introduces a versatile handle for further synthetic modifications.

Chlorinating Agent:

The reagent of choice for this transformation is Phosphoryl chloride (POCl₃) .[2][3][4] It is a powerful chlorinating and dehydrating agent, particularly effective for the conversion of heteroaromatic hydroxyl compounds to their corresponding chlorides.

Reaction Mechanism and Rationale:

The reaction mechanism involves the activation of the carbonyl oxygen of the pyrimidine ring by phosphoryl chloride. This is followed by the nucleophilic attack of the chloride ion to displace the phosphate group, leading to the formation of the 6-chloro derivative. The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a base to neutralize the HCl generated during the reaction and can also catalyze the reaction. However, the reaction can also be performed in neat phosphoryl chloride.

Diagram of the Chlorination Step

Caption: Chlorination of the pyrimidine precursor.

Detailed Experimental Protocol:

Synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (1.0 eq.).

-

Addition of Reagents: Carefully add an excess of phosphoryl chloride (POCl₃) (e.g., 5-10 eq.). If a tertiary amine is to be used, add N,N-dimethylaniline (1.0-1.2 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate.

Summary of Synthetic Routes and Starting Materials

| Step | Product | Starting Materials | Key Reagents and Conditions | Advantages | Considerations |

| 1 | Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | Acetamidine hydrochloride, Diethyl 2-methyl-3-oxosuccinate | Sodium ethoxide, Ethanol, Reflux | Well-established reaction, readily available starting materials, good yields. | Requires anhydrous conditions for the preparation of sodium ethoxide. |

| 2 | Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | Phosphoryl chloride (POCl₃), Heat | Efficient and high-yielding chlorination method. | POCl₃ is corrosive and reacts violently with water; the work-up must be performed with extreme care. |

Conclusion

The synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is reliably achieved through a two-step sequence involving the initial formation of the pyrimidine ring via a cyclocondensation reaction, followed by a robust chlorination protocol. The choice of acetamidine and diethyl 2-methyl-3-oxosuccinate as starting materials for the precursor, and the use of phosphoryl chloride for the final chlorination step, represent a scientifically sound and practical approach for obtaining this valuable synthetic intermediate. Researchers and drug development professionals can utilize the detailed protocols and mechanistic insights provided in this guide to efficiently synthesize this compound for their research endeavors.

References

- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(12), 948-954.

- Gross, A., et al. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)

- Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003).

-

ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

ResearchGate. (n.d.). An alternative route to the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxy ethyl)piperazin-1-yl)-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. Retrieved from [Link]

- Royal Society of Chemistry. (2014). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 4(96), 53731-53737.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

- OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)

- PubMed Central. (2022).

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deoxychlorination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of Pyrimidine-4-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of pyrimidine-4-carboxylate compounds. By delving into the foundational chemistry and exploring modern applications, this document serves as a critical resource for researchers engaged in heterocyclic chemistry and drug development.

Introduction: The Significance of the Pyrimidine-4-Carboxylate Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] The introduction of a carboxylate group at the 4-position of this privileged scaffold creates the pyrimidine-4-carboxylate core, a versatile building block that has proven instrumental in the development of novel therapeutics.[3] These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals, from antiviral and anticancer agents to treatments for neurological disorders.[2][3] Their utility also extends to agrochemicals, where they are used in the formulation of herbicides and fungicides.[3] The unique electronic properties and synthetic accessibility of pyrimidine-4-carboxylates have made them a focal point of research and development in both academic and industrial settings.[4]

Historical Perspective: From Classic Synthesis to Modern Innovations

The journey of pyrimidine chemistry began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[5] This foundational work laid the groundwork for future explorations into the synthesis and functionalization of the pyrimidine ring.[6][7][8]

One of the most significant early contributions to pyrimidine synthesis was the Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891.[9] This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea provides a straightforward route to dihydropyrimidones, which can be further modified to yield a variety of pyrimidine derivatives.[9][10] While not directly producing pyrimidine-4-carboxylates in its classic form, the principles of the Biginelli reaction have been adapted and modified to create more complex pyrimidine structures.[11][12]

The direct and regioselective functionalization of the pyrimidine ring remained a challenge for many years. A significant breakthrough came with the advent of the Minisci reaction, a radical-based C-H functionalization method.[13] This reaction allows for the direct introduction of acyl and other functional groups onto electron-deficient heterocycles like pyrimidine, providing a powerful tool for the synthesis of previously inaccessible derivatives, including pyrimidine-4-carboxylates.[14]

Key Synthetic Methodologies: A Practical Guide

The synthesis of pyrimidine-4-carboxylate compounds can be broadly categorized into two approaches: construction of the pyrimidine ring with the carboxylate group already in place, and functionalization of a pre-existing pyrimidine ring.

Ring Construction: The Pinner Synthesis

The Pinner synthesis is a classic and reliable method for constructing the pyrimidine ring.[6][7][8] It involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[6] To obtain a pyrimidine-4-carboxylate, a β-ketoester bearing the desired ester group is used as the 1,3-dicarbonyl component.

Rationale for Experimental Choices:

-

Catalyst: The reaction can be catalyzed by either acid or base. An acid catalyst protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amidine. A base catalyst, on the other hand, deprotonates the α-carbon of the β-ketoester, forming an enolate that then acts as the nucleophile. The choice of catalyst often depends on the specific substrates and desired reaction conditions.

-

Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and for controlling the reaction temperature. Alcohols, such as ethanol, are commonly used as they can also participate in the reaction as a proton source or sink.

Illustrative Reaction Scheme:

Caption: Pinner synthesis for pyrimidine-4-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-phenyl-6-methylpyrimidine-4-carboxylate (A Representative Pinner Synthesis)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and benzamidine hydrochloride (1 equivalent) in absolute ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise. The addition of a strong base is crucial to deprotonate the amidine hydrochloride and generate the free amidine base, which is the active nucleophile.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The desired pyrimidine product, being less polar than the starting materials and salts, will often precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

C-H Functionalization: The Minisci Reaction

The Minisci reaction offers a modern and highly efficient approach to synthesize pyrimidine-4-carboxylates through direct C-H functionalization of the pyrimidine ring.[13] This method is particularly valuable for introducing functional groups at specific positions that are difficult to access through traditional ring-synthesis methods.[14]

Rationale for Experimental Choices:

-

Radical Generation: The reaction relies on the generation of an acyl radical from an α-keto acid or an aldehyde. This is typically achieved using an oxidizing agent, such as ammonium persulfate, in the presence of a catalytic amount of a silver salt (e.g., AgNO₃).

-

Solvent System: A biphasic solvent system, such as toluene-water or dichloromethane-water, is often employed.[14] This helps to manage the solubility of the various components (the organic pyrimidine substrate, the aqueous radical precursor, and the oxidizing agents) and can improve the regioselectivity of the reaction.[14]

-

Acidic Conditions: The addition of an acid, like acetic acid, can increase the conversion rate by protonating the pyrimidine ring, which enhances its electrophilicity and makes it more susceptible to radical attack.[14]

Illustrative Reaction Mechanism: